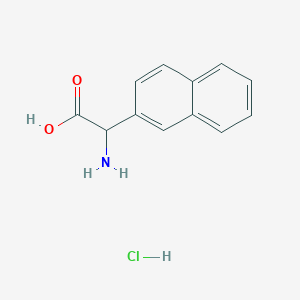

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride

Description

Propriétés

IUPAC Name |

2-amino-2-naphthalen-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWXXGCAWFXWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646954 | |

| Record name | Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433292-03-6 | |

| Record name | Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride, with a focus on its (R)-enantiomer, a non-canonical amino acid of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, analytical characterization, and applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of a Non-Canonical Amino Acid

(R)-2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride is a synthetic amino acid derivative featuring a bulky naphthalene moiety. As a non-canonical amino acid (ncAA), it serves as a valuable building block in peptide-based drug discovery.[1][2] The incorporation of such ncAAs into peptide chains can significantly enhance their pharmacological properties, including metabolic stability, cell permeability, and target-binding affinity, by introducing conformational constraints and novel side-chain interactions.[2][3] This guide will focus on the (R)-enantiomer, which is often the biologically active form in chiral drug candidates.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of (R)-2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride is crucial for its effective use in research and development.

| Property | Value | Source |

| Chemical Name | (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride | [4] |

| CAS Number | 1393112-57-6 | [4] |

| Molecular Formula | C12H12ClNO2 | [4] |

| Molecular Weight | 237.68 g/mol | [4] |

| Appearance | White to off-white solid | General knowledge |

| Purity | Typically >97% | [4] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Enantioselective Synthesis: Crafting Chirality

The synthesis of enantiomerically pure (R)-2-Amino-2-(naphthalen-2-YL)acetic acid is paramount for its application in drug development. The Asymmetric Strecker synthesis is a robust and widely employed method for producing chiral α-amino acids.[5][6][7] This approach offers a direct and efficient route to the desired enantiomer.

Conceptual Workflow for Asymmetric Strecker Synthesis

Caption: Asymmetric Strecker Synthesis Workflow.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established asymmetric Strecker synthesis methodologies and may require optimization.[5][6][8]

Step 1: Formation of the Chiral Imines

-

In a round-bottom flask, dissolve 2-naphthaldehyde (1 equivalent) and a chiral amine, such as (R)-phenylglycine amide (1 equivalent), in a suitable solvent like methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding chiral imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Diastereoselective Cyanide Addition

-

Cool the reaction mixture containing the imine to 0°C in an ice bath.

-

In a separate flask, prepare a solution of sodium cyanide (NaCN) (1.1 equivalents) in water.

-

Slowly add the NaCN solution to the imine solution while maintaining the temperature at 0°C.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

Step 3: Isolation and Purification of the Diastereomeric α-Aminonitrile

-

Upon completion, the reaction mixture may form a precipitate of the desired diastereomeric α-aminonitrile.

-

The solid can be collected by filtration and washed with cold methanol.

-

The diastereomeric purity can be assessed by chiral HPLC or NMR spectroscopy. If necessary, further purification can be achieved by recrystallization.[9]

Step 4: Hydrolysis to the Amino Acid and Hydrochloride Salt Formation

-

Suspend the purified diastereomerically pure α-aminonitrile in 6 M hydrochloric acid.

-

Heat the mixture to reflux for 6-12 hours to hydrolyze the nitrile to a carboxylic acid and cleave the chiral auxiliary.

-

After cooling, the product, (R)-2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride, will precipitate.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.

Representative Chiral HPLC Method:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H), is typically effective for separating amino acid enantiomers.[10]

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 220 nm or 280 nm).[10]

-

Expected Outcome: The two enantiomers will exhibit distinct retention times, allowing for the quantification of the enantiomeric excess (e.e.).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):

-

Aromatic protons of the naphthalene ring will appear in the downfield region (typically 7.5-8.5 ppm).

-

The α-proton (the CH group attached to the amino and carboxyl groups) will appear as a singlet or a multiplet, depending on the solvent and pH.

-

The protons of the amino group may appear as a broad singlet.

Expected ¹³C NMR Spectral Features (in D₂O or DMSO-d₆):

-

The carbonyl carbon of the carboxylic acid will be observed in the range of 170-180 ppm.

-

The aromatic carbons of the naphthalene ring will appear between 120-140 ppm.

-

The α-carbon will be visible in the region of 50-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound.

Expected Mass Spectrum (Electrospray Ionization - ESI):

-

The protonated molecule [M+H]⁺ is expected at m/z corresponding to the molecular weight of the free amino acid (201.22).

-

Fragmentation patterns will likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the bond between the α-carbon and the naphthalene ring.[11][12]

Applications in Research and Drug Development

(R)-2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride is a valuable tool for medicinal chemists seeking to optimize the properties of peptide-based therapeutics.

Incorporation into Peptides

As a non-canonical amino acid, it can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.[2] This substitution can lead to:

-

Enhanced proteolytic stability: The bulky naphthalene side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[3]

-

Improved target binding: The aromatic naphthalene ring can participate in π-π stacking or hydrophobic interactions with the target receptor or enzyme, potentially increasing binding affinity and selectivity.

-

Conformational constraint: The rigid nature of the naphthalene group can reduce the conformational flexibility of the peptide backbone, locking it into a bioactive conformation.

Signaling Pathways and Pharmacological Screening

Derivatives of naphthalene-containing compounds have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[13][14] While the specific signaling pathways modulated by (R)-2-Amino-2-(naphthalen-2-YL)acetic acid itself are not extensively documented, its incorporation into bioactive peptides warrants screening in relevant assays to explore its potential to modulate cellular signaling.

Logical Flow of Application in Drug Discovery

Sources

- 1. d-nb.info [d-nb.info]

- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. iosrjournals.org [iosrjournals.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride

This guide provides a comprehensive technical overview of 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride, a key chiral building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight, alongside methods for its synthesis and analysis, potential applications, and essential safety protocols.

Core Physicochemical Properties and Molecular Weight

2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is a derivative of the non-proteinogenic amino acid glycine, featuring a naphthalene moiety attached to the alpha-carbon. This structural feature imparts significant steric bulk and lipophilicity, making it a valuable component in the design of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

The precise molecular weight is a critical parameter for any chemical compound, forming the basis for stoichiometric calculations in synthesis, quantitative analysis, and formulation development. The molecular formula for 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is C₁₂H₁₂ClNO₂.[1]

The molecular weight is calculated from the atomic weights of its constituent elements:

-

Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

-

Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

-

Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Summing these values gives a molecular weight of approximately 237.68 g/mol . This is consistent with data provided by various chemical suppliers for the (R)-enantiomer.[1]

A summary of key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂ClNO₂ | [1] |

| Molecular Weight | 237.68 g/mol | [1] |

| CAS Number | 1393112-57-6 ((R)-enantiomer) | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Storage | Sealed in a dry, room temperature environment | [1] |

It is important to note that this compound possesses a chiral center at the alpha-carbon, and thus exists as two enantiomers, (R) and (S). The commercially available and most frequently cited form is the (R)-enantiomer. The molecular weight remains the same for both enantiomers and the racemic mixture.

Synthesis and Chemical Reactivity

The synthesis of α-amino acids with bulky side chains such as the naphthalen-2-yl group can be achieved through various established organic chemistry methodologies. A common approach involves the Strecker synthesis or variations thereof, starting from 2-naphthaldehyde.

A plausible, generalized synthetic workflow is outlined below:

Caption: Generalized workflow for the synthesis of 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride.

The resulting racemic mixture of the amino acid would then require chiral resolution to isolate the desired enantiomer, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Analytical Characterization: Verification of Molecular Weight and Purity

The definitive confirmation of the molecular weight and purity of 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride necessitates the use of modern analytical techniques. Mass spectrometry is the primary method for determining the molecular weight of a compound.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Objective: To confirm the molecular weight of 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a concentration suitable for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).

-

-

Instrumentation and Analysis:

-

Utilize an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that is well-suited for analyzing polar molecules like amino acids.

-

The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The instrument is calibrated using a standard of known masses.

-

The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured.

-

-

Data Interpretation:

-

The expected m/z for the protonated free base (C₁₂H₁₁NO₂) would be approximately 202.0868 (calculated for [C₁₂H₁₂NO₂]⁺). The hydrochloride salt will dissociate in solution, and the free base will be protonated.

-

The observed m/z value should be compared to the theoretical value. High-resolution mass spectrometry can provide a mass accuracy of within 5 ppm, allowing for the confirmation of the elemental composition.

-

The following diagram illustrates the general workflow for this analytical procedure.

Caption: Workflow for molecular weight determination using mass spectrometry.

Chiral Purity Analysis

Given the chiral nature of this compound, determining the enantiomeric purity is crucial. This is typically achieved using chiral chromatography.

-

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[2] The separated enantiomers can then be detected by a UV detector or a mass spectrometer.[3][4]

-

Chiral Gas Chromatography (GC): For more volatile derivatives of the amino acid, chiral GC can be employed.[5]

Applications in Research and Drug Development

Non-proteinogenic amino acids, such as 2-Amino-2-(naphthalen-2-yl)acetic acid, are of significant interest in medicinal chemistry. The incorporation of such residues into peptides or small molecule drugs can lead to several advantageous properties:

-

Increased Proteolytic Stability: The unnatural side chain can hinder the action of proteases, thereby increasing the in vivo half-life of peptide-based drugs.

-

Conformational Constraint: The bulky naphthalene group can restrict the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its biological target.

-

Modulation of Physicochemical Properties: The lipophilic nature of the naphthalene ring can enhance membrane permeability and influence the overall pharmacokinetic profile of a drug candidate.

While specific therapeutic applications of 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride are not extensively detailed in the public domain, its structural motifs are found in various classes of bioactive molecules. For instance, compounds containing a naphthaleneacetic acid backbone have been investigated for their anti-inflammatory properties.[6] Amino acid derivatives, in general, are widely recognized for their potential as ergogenic supplements, influencing anabolic hormone secretion and aiding in recovery from exercise-induced muscle damage.[7][8]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. Although a specific safety data sheet (SDS) for this exact compound is not provided in the search results, general guidelines for similar amino acid hydrochlorides and naphthalene derivatives should be followed.[9][10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is a valuable chiral building block with a precisely defined molecular weight of approximately 237.68 g/mol . Its unique structural features make it an attractive component for the design of novel peptidomimetics and small molecule therapeutics. Proper analytical characterization, particularly using mass spectrometry and chiral chromatography, is essential to confirm its identity and purity. Adherence to standard safety protocols is necessary to ensure its safe handling in a laboratory setting.

References

- Qin, G., et al. (2018). Determination of Five Plant Growth Regulator Containing Carboxyl in Bean Sprouts Based on Chemical Derivatization by GC-MS. Food Analytical Methods, 11, 2628-2635.

-

ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. Available at: [Link]

-

Akira, T., & Toshimasa, T. (2018). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In High-Throughput Analysis for Food Safety. Springer. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-2-(naphthalen-1-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

Kadds, M. I., et al. (2020). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

MOLBASE. (n.d.). 2-amino-2-(2'-hydroxynaphthalen-1'-yl)acetic acid hydrochloride. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Amino-2-Naphthol Hydrochloride, Tech., 90%. Available at: [Link]

- Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

-

de Oliveira, R. B., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals. MDPI. Available at: [Link]

-

Soukup, O., & Wsól, V. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. MDPI. Available at: [Link]

-

Philagro. (n.d.). Safety Data Sheet Retain. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Lead Sciences. (n.d.). (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. Available at: [Link]

-

PubChem. (n.d.). 2-[(Propan-2-yl)amino]acetic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Slideshare. (n.d.). Medicinal Chemistry of NSAIDS. Available at: [Link]

Sources

- 1. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Medicinal Chemistry of NSAIDS | PPTX [slideshare.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 2-[(Propan-2-yl)amino]acetic acid hydrochloride | C5H12ClNO2 | CID 19986908 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride

Introduction and Strategic Importance

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride, specifically its enantiomerically pure forms such as (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride (CAS: 1393112-57-6), is a non-proteinogenic α-amino acid derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure, which combines a chiral amino acid backbone with a bulky, lipophilic naphthalene side chain, makes it a valuable chiral building block for constructing complex molecular architectures.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's chemical identity, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, reactivity, and safe handling procedures. The insights herein are designed to empower scientists to effectively incorporate this versatile reagent into their research and development workflows.

Chemical Identity and Structural Elucidation

The fundamental identity of this compound is defined by its unique combination of a glycine core substituted with a naphthalen-2-yl group at the alpha position. The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free amino acid.

| Identifier | Value | Source |

| Compound Name | (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride | Arctom |

| CAS Number | 1393112-57-6 | [1][2] |

| Molecular Formula | C₁₂H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 237.69 g/mol | [1] |

| SMILES | Cl.Nc1ccc2ccccc2c1 | [1] |

| Purity (Typical) | ≥97% | [2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for designing experimental conditions, including reaction solvent selection, purification strategies, and formulation. While extensive experimental data for this specific compound is not widely published, a combination of supplier data and chemical principles provides a working profile.

| Property | Value | Remarks |

| Appearance | White to off-white solid | Typical for amino acid hydrochlorides. |

| Melting Point | No data available | Per the Safety Data Sheet, this value is not reported.[3] Many amino acid salts decompose upon heating. |

| Boiling Point | No data available | Not applicable for a solid salt; decomposition would occur first.[3] |

| Solubility | No data available | As a hydrochloride salt, it is expected to have moderate solubility in water and polar protic solvents like methanol. Its large naphthalene group will confer solubility in some organic solvents. |

| Storage Conditions | Sealed in dry, Room Temperature | Recommended by suppliers to prevent hydrolysis and degradation.[2] Should be stored locked up.[3] |

Synthesis and Verification Workflow

The most effective and scientifically sound method for producing enantiomerically enriched α-arylglycines like the target compound is the asymmetric Strecker synthesis.[4] This three-component reaction provides a direct and efficient route from the corresponding aldehyde.

Rationale for the Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and robust method for creating α-amino acids.[5][6] It proceeds by reacting an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the final amino acid.[7] For asymmetric synthesis, ammonia is replaced with a chiral amine auxiliary. This auxiliary directs the nucleophilic attack of the cyanide ion to one face of the imine intermediate, thereby establishing the desired stereocenter. The auxiliary is cleaved during the final hydrolysis step. This approach is highly convergent and allows for the direct installation of both the amine and carboxylic acid functionalities in a stereocontrolled manner.[4]

Detailed Experimental Protocol

This protocol describes the synthesis of (S)-α-arylglycines, which can be adapted for the (R)-enantiomer by using the corresponding (R)-chiral auxiliary.

Step 1: Diastereoselective Formation of (S,S)-α-Aminonitrile [4]

-

To a solution of (S)-1-(4-methoxyphenyl)ethylamine (1.0 eq) in methanol, add sodium cyanide (1.1 eq).

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution.

-

Add 2-naphthaldehyde (1.0 eq) to the solution. The reaction is typically stirred at room temperature for 24-48 hours.

-

Causality Explanation: The aldehyde first reacts with the chiral amine to form a chiral imine in situ. The cyanide ion then attacks the electrophilic imine carbon. The stereochemistry of the chiral auxiliary sterically hinders one face of the imine, leading to a diastereoselective addition of cyanide and forming the desired (S,S)-aminonitrile.

-

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting highly crystalline (S,S)-α-aminonitrile often precipitates from the solution and can be isolated by simple filtration.

Step 2: Hydrolysis and Auxiliary Cleavage to form the Hydrochloride Salt [4]

-

Suspend the isolated (S,S)-α-aminonitrile in 6 M aqueous hydrochloric acid.

-

Heat the mixture at reflux for 4-6 hours.

-

Causality Explanation: The harsh acidic conditions serve two purposes simultaneously. First, the nitrile group is hydrolyzed to a carboxylic acid. Second, the chiral auxiliary group is cleaved from the nitrogen atom. The final product, being an amino acid, is protonated under the strong acidic conditions and precipitates as the hydrochloride salt upon cooling.

-

-

Cool the reaction mixture in an ice bath to maximize precipitation of the final product.

-

Isolate the 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Verification and Quality Control

The identity and purity of the synthesized compound must be verified. This is achieved through a combination of spectroscopic analysis (as detailed in Section 5) and measurement of its melting point (if it does not decompose). Chiral HPLC is required to confirm the enantiomeric excess (e.e.) of the final product. This workflow creates a self-validating system where the synthesis is confirmed by rigorous analytical characterization.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Asymmetric Strecker synthesis of α-arylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. news-medical.net [news-medical.net]

An In-depth Technical Guide to the Structure and Properties of 2-Amino-2-(naphthalen-2-YL)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is a non-proteinogenic α-amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, which incorporates a bulky, hydrophobic naphthalene moiety, imparts unique conformational constraints and potential for π-π stacking interactions, making it a valuable building block for the synthesis of novel peptides and small molecule therapeutics. The hydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its use in a variety of experimental settings. This guide provides a comprehensive overview of the structure, synthesis, and analytical characterization of 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride, with a focus on its chiral nature and potential applications.

Molecular Structure and Physicochemical Properties

2-Amino-2-(naphthalen-2-yl)acetic acid is a chiral molecule, existing as two enantiomers, (R)- and (S)-2-amino-2-(naphthalen-2-yl)acetic acid. The hydrochloride salt is formed by the protonation of the amino group. The majority of commercially available and studied forms of this compound is the (R)-enantiomer, with the CAS number 1393112-57-6.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label=""]; "C2" [label=""]; "C3" [label=""]; "C4" [label=""]; "C5" [label=""]; "C6" [label=""]; "C7" [label=""]; "C8" [label=""]; "C9" [label=""]; "C10" [label=""]; "C11" [label="", pos="1.5,0.5!"]; "N" [label="NH3+", pos="2.2,1.2!", fontcolor="#EA4335"]; "Cl" [label="Cl-", pos="2.5,1.8!", fontcolor="#34A853"]; "C12" [label="", pos="2.2,-0.2!"]; "O1" [label="O", pos="2.8,-0.5!", fontcolor="#EA4335"]; "O2" [label="OH", pos="2.1,-1.2!", fontcolor="#EA4335"];

} Structure of (R)-2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride.

Table 1: Physicochemical Properties of (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride

| Property | Value | Source |

| CAS Number | 1393112-57-6 | [1] |

| Molecular Formula | C₁₂H₁₂ClNO₂ | [1] |

| Molecular Weight | 237.68 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Synthesis of 2-Amino-2-(naphthalen-2-YL)acetic Acid

The synthesis of α-amino acids is a well-established field in organic chemistry. For 2-Amino-2-(naphthalen-2-YL)acetic acid, a common and efficient method is the Strecker synthesis . This multicomponent reaction provides a direct route to the racemic α-amino nitrile, which can then be hydrolyzed to the desired amino acid.

The Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide.[2][3] In this case, the starting material would be 2-naphthaldehyde. The reaction proceeds through the formation of an imine, which is then attacked by the cyanide ion to form an α-aminonitrile.[1] Subsequent hydrolysis of the nitrile group yields the carboxylic acid.

dot graph "Strecker_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";

} Generalized workflow for the Strecker synthesis.

An alternative approach is the Bucherer-Bergs reaction , which involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate to form a hydantoin, which is then hydrolyzed to the amino acid.[4]

Experimental Protocol: Proposed Strecker Synthesis of Racemic 2-Amino-2-(naphthalen-2-YL)acetic Acid

This protocol is a generalized procedure based on the principles of the Strecker synthesis and should be optimized for specific laboratory conditions.

-

Imine Formation: In a well-ventilated fume hood, dissolve 2-naphthaldehyde in a suitable solvent such as methanol. Add a solution of ammonium chloride in aqueous ammonia. Stir the mixture at room temperature to form the corresponding imine.

-

Cyanide Addition: To the cooled reaction mixture, slowly add a solution of potassium cyanide in water. The reaction is typically exothermic and should be monitored carefully. Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of the α-Aminonitrile: After the reaction is complete, the product can be extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

-

Hydrolysis to the Amino Acid: The crude α-aminonitrile is then subjected to hydrolysis. This is typically achieved by refluxing with a strong acid, such as concentrated hydrochloric acid. This step not only hydrolyzes the nitrile to a carboxylic acid but also forms the hydrochloride salt of the amino group.

-

Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the product, 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride, may precipitate. The solid can be collected by filtration, washed with a cold solvent, and recrystallized to achieve high purity.

Chiral Resolution

Since the Strecker synthesis produces a racemic mixture, a chiral resolution step is necessary to isolate the individual enantiomers. A common method for resolving racemic amino acids is through the formation of diastereomeric salts with a chiral resolving agent. For a carboxylic acid, a chiral amine can be used as the resolving agent. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amino acid can be recovered by treatment with an acid to remove the resolving agent.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the structure. The aromatic protons of the naphthalene ring are expected to appear in the downfield region, typically between 7.3 and 8.0 ppm, as a complex multiplet pattern.[2] The α-hydrogen, being adjacent to the amino and carboxyl groups, is expected to resonate as a singlet or a multiplet in the range of 4.5-5.2 ppm.[2] The protons of the amino and carboxylic acid groups are often broad and may exchange with deuterium in deuterated solvents.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the naphthalene ring, the α-carbon, and the carbonyl carbon of the carboxylic acid. The aromatic carbons will appear in the range of approximately 120-135 ppm, while the carbonyl carbon will be significantly downfield, typically above 170 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is useful for identifying the key functional groups in the molecule. Expected characteristic absorption bands include:

-

N-H stretching: Broad bands in the region of 2400-3200 cm⁻¹ are characteristic of the ammonium salt (R-NH₃⁺).

-

C=O stretching: A strong absorption band around 1730-1750 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

Aromatic C=C stretching: Multiple sharp bands in the region of 1450-1600 cm⁻¹.

-

C-N stretching: Bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected. The fragmentation pattern of α-amino acids typically involves the loss of water, formic acid, and cleavage of the side chain.[5]

Applications in Research and Drug Development

Non-natural amino acids like 2-Amino-2-(naphthalen-2-YL)acetic acid are valuable tools in drug discovery and peptide science. The incorporation of this amino acid into peptides can:

-

Introduce Conformational Constraints: The bulky naphthalene group can restrict the conformational flexibility of a peptide, which can lead to increased receptor affinity and selectivity.

-

Enhance Metabolic Stability: Peptides containing non-natural amino acids are often more resistant to enzymatic degradation, leading to a longer in vivo half-life.

-

Modulate Pharmacokinetic Properties: The lipophilic nature of the naphthalene ring can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a peptide therapeutic.[6]

Furthermore, naphthalene-containing compounds have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[7] Therefore, 2-Amino-2-(naphthalen-2-YL)acetic acid serves as a key starting material for the synthesis of novel compounds with potential therapeutic applications. The use of enantiomerically pure forms is often crucial, as different enantiomers of a chiral drug can have different pharmacological activities and toxicities.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[2] Disposal of the compound should follow institutional and local regulations for chemical waste.

Conclusion

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride is a valuable chiral building block with significant potential in the design and synthesis of novel bioactive molecules. Its unique structural features, combining the functionality of an amino acid with the steric and electronic properties of a naphthalene ring system, make it an attractive component for modifying peptides and developing new therapeutic agents. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective application in research and development.

References

-

Lead Sciences. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. Available at: [Link]

-

Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Available at: [Link]

-

Master Organic Chemistry. Strecker Synthesis. Available at: [Link]

-

Wikipedia. Strecker amino acid synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

PubMed. (2011, April 28). 1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. Available at: [Link]

-

RSC Publishing. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase–saccharide–amino acids. Available at: [Link]

-

PubMed. Hydration of amino acids: FTIR spectra and molecular dynamics studies. Available at: [Link]

-

NIH. (2012, July 18). A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids. Available at: [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. Available at: [Link]

-

Brieflands. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Available at: [Link]

-

ACS Omega. (2023, February 13). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Available at: [Link]

-

Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Available at: [Link]

-

NIH. (2021, July 13). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

-

ResearchGate. (2021, January 18). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available at: [Link]

-

ResearchGate. (2019, May 7). Synthesis and Applications of Synthetic Peptides. Available at: [Link]

-

RSC Publishing. (2020, January 8). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Available at: [Link]

-

MDPI. (2022, June 5). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Available at: [Link]

-

Cambridge University Press. (2017). Bucherer-Bergs Reaction. Available at: [Link]

-

ResearchGate. (2022, April 21). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available at: [Link]

-

ACS Publications. (2023, November 28). Hyaluronic Acid-Gentamicin Hydrogel and pH Indicator Mediated by Mesoporous Silica Nanoparticles as Antibacterial and Indicatable Wound Dressings for Real-Time Monitoring of the Healing Process. Available at: [Link]

-

PubMed. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissociation. Available at: [Link]

-

MDPI. (2022, December 20). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

NIH. (2011, January 1). Introduction to Peptide Synthesis. Available at: [Link]

-

Diva-Portal.org. (2011). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available at: [Link]

-

Mascot. Peptide fragmentation. Available at: [Link]

-

PubMed Central. (2023, February 13). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Available at: [Link]

-

Journal of Synthetic Chemistry. (2024, April 10). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Available at: [Link]

-

Encyclopedia MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available at: [Link]

-

AAPPTec. Planning a Peptide Synthesis. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride: A Technical Guide

Introduction: The Significance of Naphthalene-Containing Amino Acids

Non-proteinogenic amino acids, particularly those incorporating aryl moieties, are of significant interest in medicinal chemistry and drug development. The naphthalene scaffold, a bicyclic aromatic system, offers a unique combination of lipophilicity and rigid structural conformation. When incorporated into an amino acid framework, it can lead to compounds with novel pharmacological profiles. 2-Amino-2-(naphthalen-2-YL)acetic acid is one such compound, serving as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] This technical guide provides an in-depth exploration of the discovery and, more specifically, a detailed, plausible synthetic route to 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride, tailored for researchers and professionals in the field of drug development.

Core Synthesis Strategy: The Strecker Reaction

The initial synthesis, or "discovery," of novel amino acids often relies on robust and well-established chemical transformations. The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone for the preparation of α-amino acids from aldehydes or ketones.[2][3] This one-pot, three-component reaction involves the treatment of an aldehyde (in this case, 2-naphthaldehyde) with ammonia and a cyanide source to form an α-aminonitrile intermediate.[1] Subsequent hydrolysis of the nitrile furnishes the desired α-amino acid.[2][4]

The choice of the Strecker synthesis is underpinned by its versatility and the ready availability of the starting materials.[3] The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile to yield the stable α-aminonitrile.[1][5]

Experimental Workflow Overview

The synthesis of 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride can be logically divided into three main stages: the Strecker reaction to form the α-aminonitrile, the hydrolysis of the nitrile to the free amino acid, and finally, the formation of the hydrochloride salt.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-(naphthalen-2-YL)acetic Acid Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways for producing 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and comparative data for the most viable synthetic routes.

Introduction: The Significance of Naphthyl Amino Acids

Non-proteinogenic amino acids, particularly those incorporating aromatic moieties like the naphthalene group, are of significant interest in contemporary drug discovery. The rigid, bicyclic aromatic system of the naphthalene ring imparts unique conformational constraints and lipophilicity to parent drug molecules, often leading to enhanced target binding, improved pharmacokinetic profiles, and novel biological activities. 2-Amino-2-(naphthalen-2-YL)acetic acid, as a chiral α-amino acid, serves as a valuable synthon for introducing the 2-naphthyl pharmacophore into peptide and non-peptide scaffolds. Its hydrochloride salt form is often preferred for its improved solubility and stability.

This guide will explore the two primary and most established methods for the synthesis of this target molecule: the Strecker synthesis and the Bucherer-Bergs reaction . Both pathways offer robust and scalable routes from the readily available starting material, 2-naphthaldehyde.

Strategic Overview of Synthesis Pathways

The selection of a synthetic route is contingent on factors such as starting material availability, desired scale, and laboratory capabilities. Both the Strecker and Bucherer-Bergs syntheses are classic, yet highly effective, multicomponent reactions for the preparation of α-amino acids.

Figure 1: High-level overview of the primary synthetic routes to 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride.

Pathway I: The Strecker Synthesis

The Strecker synthesis is a two-step process that provides a direct and efficient route to α-amino acids from aldehydes or ketones[1][2]. The reaction proceeds through the formation of an intermediate α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid[3].

Mechanistic Rationale

The core of the Strecker synthesis lies in the nucleophilic addition of a cyanide ion to an imine. The imine is formed in situ from the reaction of 2-naphthaldehyde with an ammonia source, typically ammonium chloride in aqueous ammonia. The subsequent hydrolysis of the nitrile is a robust transformation, albeit one that often requires harsh conditions.

Figure 2: Reaction mechanism of the Strecker synthesis for 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride.

Experimental Protocol: Strecker Synthesis

Step 1: Synthesis of 2-(Naphthalen-2-yl)aminoacetonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in aqueous ammonia (30%) is prepared and cooled in an ice bath.

-

To a separate flask equipped with a magnetic stirrer and a dropping funnel, add 2-naphthaldehyde (1.0 eq) dissolved in methanol.

-

Slowly add the cold ammonium chloride/ammonia solution to the stirred solution of 2-naphthaldehyde.

-

A solution of sodium cyanide (1.1 eq) in water is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours.

-

The resulting precipitate, 2-(naphthalen-2-yl)aminoacetonitrile, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Hydrolysis to 2-Amino-2-(naphthalen-2-YL)acetic acid

-

The crude α-aminonitrile from the previous step is suspended in concentrated hydrochloric acid (6 M).

-

The mixture is heated to reflux for 6-12 hours, during which the nitrile is hydrolyzed to a carboxylic acid.

-

The reaction mixture is then cooled to room temperature and the pH is carefully adjusted to the isoelectric point of the amino acid (typically around pH 5-6) with a base (e.g., concentrated ammonium hydroxide).

-

The precipitated crude amino acid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

Step 3: Formation of the Hydrochloride Salt

-

The crude 2-Amino-2-(naphthalen-2-YL)acetic acid is suspended in a minimal amount of a suitable organic solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

-

A solution of hydrogen chloride in diethyl ether (or gaseous HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

The white precipitate of 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride is collected by filtration, washed with diethyl ether, and dried under vacuum.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether[4].

Pathway II: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of α-amino acids, proceeding through a hydantoin intermediate[5][6]. This method is particularly useful for large-scale preparations.

Mechanistic Rationale

The reaction involves the condensation of an aldehyde or ketone with potassium cyanide and ammonium carbonate[7]. The key intermediate is a 5-substituted hydantoin, which is subsequently hydrolyzed to the desired α-amino acid[8]. The hydrolysis of the hydantoin can be achieved under acidic or basic conditions, with basic hydrolysis often being preferred to avoid racemization.

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. news-medical.net [news-medical.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is a chiral non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a naphthalene group attached to the alpha-carbon of a glycine backbone, makes it a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The naphthalene moiety is a common pharmacophore found in a variety of approved drugs, contributing to properties such as lipophilicity and potential for π-π stacking interactions with biological targets. This guide provides a comprehensive overview of the known properties, a proposed synthesis and purification protocol, and detailed analytical methodologies for the characterization of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is fundamental for its application in research and development. While comprehensive experimental data for this specific compound is not widely published, the following table summarizes its known identifiers and provides expected properties based on its chemical structure and data from closely related compounds.

| Property | Value/Description | Source(s) |

| Chemical Name | (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride | [1][2] |

| CAS Number | 1393112-57-6 | [1][2] |

| Molecular Formula | C₁₂H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 237.69 g/mol | [2] |

| Appearance | Expected to be a white to off-white solid. | General knowledge |

| Melting Point | Not reported. Expected to be a high-melting solid, likely decomposing at elevated temperatures, typical for amino acid hydrochlorides. | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. Solubility in non-polar solvents is expected to be low. The hydrochloride salt form generally enhances aqueous solubility compared to the free amino acid.[3] | General knowledge |

| pKa | Not reported. The carboxylic acid group is expected to have a pKa around 2-3, and the protonated amino group a pKa around 9-10. | General knowledge |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthalene ring protons, typically in the aromatic region (δ 7.3-8.0 ppm) as a complex multiplet pattern.[4] The α-hydrogen, being adjacent to the amino and carboxyl groups, is anticipated to appear as a singlet or a multiplet in the region of δ 4.5-5.2 ppm.[4] The protons of the amino group (as -NH₃⁺) would likely appear as a broad singlet, and the carboxylic acid proton may also be visible as a broad singlet, with their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbons of the naphthalene ring in the aromatic region (typically δ 120-140 ppm). The carbonyl carbon of the carboxylic acid is expected to resonate downfield (δ ~170-180 ppm), and the α-carbon should appear in the range of δ 50-60 ppm.

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of an amino acid hydrochloride is characterized by several key absorption bands. For the title compound, the following are expected:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Ammonium): A broad band overlapping with the O-H stretch, typically around 3000 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.

-

N-H bend (Ammonium): A medium to strong band around 1500-1600 cm⁻¹.

-

C-N stretch: A band in the region of 1020-1250 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple sharp bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

1.1.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the positive ion mode is a suitable technique for the analysis of this compound. The expected molecular ion peak would correspond to the free amino acid [M+H]⁺ at m/z 202.2.

Synthesis and Purification

The synthesis of enantiomerically pure (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride can be approached through several strategies, including asymmetric synthesis or the resolution of a racemic mixture. A common and practical approach involves the synthesis of the racemic amino acid followed by chiral resolution.

Proposed Synthesis of Racemic 2-Amino-2-(naphthalen-2-yl)acetic acid

A well-established method for the synthesis of α-amino acids is the Strecker synthesis.

Step 1: Formation of the α-aminonitrile 2-Naphthaldehyde is reacted with ammonia (or an ammonium salt) and a cyanide source (e.g., sodium cyanide) to form the corresponding α-aminonitrile.

Step 2: Hydrolysis of the α-aminonitrile The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the racemic 2-Amino-2-(naphthalen-2-yl)acetic acid.

Chiral Resolution of Racemic 2-Amino-2-(naphthalen-2-yl)acetic acid

The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation with a chiral resolving agent is a widely used technique.

Protocol for Chiral Resolution:

-

Dissolution: Dissolve the racemic 2-Amino-2-(naphthalen-2-yl)acetic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

-

Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent. For an acidic amino acid, a chiral base such as (R)-(+)-α-methylbenzylamine or (1R,2S)-(-)-ephedrine can be used.

-

Diastereomeric Salt Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is crucial for achieving good separation.

-

Isolation and Purification: Isolate the crystalline diastereomeric salt by filtration. The salt can be further purified by recrystallization.

-

Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the amino acid and liberate the free (R)-enantiomer. The resolving agent can be removed by extraction.

-

Formation of the Hydrochloride Salt: The free (R)-amino acid can then be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., isopropanol or diethyl ether), followed by precipitation or evaporation to yield the final product.

Caption: Workflow for the Synthesis and Chiral Resolution.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final compound. A reversed-phase method is generally suitable.

Proposed HPLC Method for Purity Analysis:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm (due to the naphthalene chromophore).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess is critical. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of amino acid enantiomers.

Proposed Chiral HPLC Method:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of hexane and a polar modifier such as isopropanol or ethanol, with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point would be Hexane/Isopropanol/TFA (80:20:0.1).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Column Temperature: 25 °C.

The separation should be optimized by adjusting the ratio of the mobile phase components and the nature of the additive to achieve baseline resolution of the (R) and (S) enantiomers.

Caption: Analytical Workflow for Chiral Purity Determination.

Applications in Drug Development

While specific biological activities for (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride have not been extensively reported, its structural features suggest several potential applications in drug discovery.

-

Chiral Building Block: Its primary utility is as a chiral synthon for the introduction of a stereochemically defined naphthalene-containing amino acid moiety into larger molecules. This is particularly relevant in peptide and peptidomimetic design.

-

Antimicrobial and Anticancer Research: Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5] The title compound could serve as a starting material for the synthesis of novel therapeutic agents targeting these areas.

-

Probe for Biological Systems: As a non-natural amino acid, it can be incorporated into peptides to study protein structure and function, or to develop probes for investigating biological processes.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. It should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is a valuable chiral intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties, proposed robust protocols for its synthesis and analysis, and highlighted its potential applications. As research in this area continues, a more detailed understanding of the biological roles and therapeutic potential of this and related compounds is anticipated.

References

- Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling.

- Enantioselective synthesis of arylglycine derivatives by direct C-H oxid

- 2-Amino-2-(naphthalen-2-yl)acetic acid | 33741-78-5. Smolecule.

- (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. Lead Sciences.

- Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines.

- Catalytic asymmetric synthesis of chiral aryl glycine derivatives.

- Palladium-Catalyzed Enantioselective Three-Component Synthesis of alpha-Arylglycine Derivatives from Glyoxylic Acid, Sulfonamides and Aryl Trifluorobor

- CAS NO. 1393112-57-6 | (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. Arctom.

- (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride | 1393112-57-6. ChemicalBook.

- 1393112-57-6|(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. BLDpharm.

- 93779-34-1|(R)-2-Amino-2-(naphthalen-2-yl)acetic acid. BLDpharm.

- United States Patent (10) Patent No.: US 8,487,112 B2.

- United States Patent (19).

- 2829292-59-1|(R)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride. BLDpharm.

- (R)-Amino-naphthalen-2-yl-acetic acid tert-butyl ester 2349652-64-6 wiki. Guidechem.

- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

- Glycine Hydrochloride | C2H6ClNO2 | CID 22316. PubChem.

- 2-Amino-2-(naphthalen-1-yl)acetic acid | C12H11NO2 | CID 2772352. PubChem.

- Chiral HPLC Separ

- US3978116A - 2-naphthyl acetic acid derivatives and compositions and methods thereof.

- 33741-78-5 | 2-Amino-2-(naphthalen-2-yl)acetic acid. Next Peptide.

- Application Note: Chiral Separation of 2-Amino-2-(pyridin-2-YL)acetic Acid Enantiomers by HPLC. Benchchem.

- Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester.

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

- WO 2013/134298 Al. Common Organic Chemistry.

- Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evalu

- Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. Monash University.

- Chiral Amino Acid and Peptide Separations – the Next Generation.

- A Review of physical and chemical properties of Glycine crystals family.

- Aqueous Solubility of Sodium and Chloride Salts of Glycine "Uncommon" Common-Ion Effects of Self-Titr

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

- Glycine | C2H5NO2 | CID 750. PubChem.

- Synthesis and biological evaluation of new amino deriv

- Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Publishing.

Sources

- 1. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 2. arctomsci.com [arctomsci.com]

- 3. Aqueous Solubility of Sodium and Chloride Salts of Glycine─"Uncommon" Common-Ion Effects of Self-Titrating Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 2-Amino-2-(naphthalen-2-yl)acetic acid | 33741-78-5 [smolecule.com]

- 5. Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evaluation and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Chiral Naphthyl Amino Acids in Modern Drug Discovery

An In-Depth Technical Guide to (S)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride

In the landscape of medicinal chemistry, the pursuit of molecular specificity is paramount. The efficacy and safety of a therapeutic agent are often intrinsically linked to its three-dimensional architecture. It is within this context that non-canonical amino acids (ncAAs) have emerged as indispensable tools, offering novel side-chain functionalities and conformational constraints that are inaccessible with proteinogenic counterparts.

(S)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride represents a particularly valuable chiral building block. It synergistically combines the rigid, lipophilic, and electronically distinct properties of a naphthalene scaffold with the stereodefined functionality of an α-amino acid. The naphthalene moiety provides a large surface area for potential π-π stacking or hydrophobic interactions within a biological target, while the chiral center dictates the precise spatial orientation of the amino and carboxylic acid groups, which are critical for forming directed hydrogen bonds, salt bridges, and other key binding interactions.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to explore the causality behind its synthesis, the strategic rationale for its application, and the necessary protocols for its safe and effective use.

Part 1: Physicochemical and Structural Characteristics

The foundational properties of a molecule dictate its behavior from the reaction flask to in vivo systems. Understanding these characteristics is the first step in its rational application. (S)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is a white crystalline solid, a form that lends itself to stable, long-term storage and ease of handling.[1]

Core Data Summary

A consolidation of its key quantitative properties is presented below. This data is essential for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 2172854-61-2 | [1] |

| Molecular Formula | C₁₂H₁₂ClNO₂ | [1] |

| Molecular Weight | 237.68 g/mol | [1] |

| Appearance | White to off-white powder/solid | - |

| Melting Point | 233 °C (451.4 °F) | - |

| Solubility | Soluble in water | - |

| pH | 5.9 - 6.4 (5% aqueous solution @ 20°C) | - |

| Storage Conditions | 2-8°C, desiccated | [1] |

Note: Spectroscopic data such as ¹H-NMR, ¹³C-NMR, and IR spectra are not consistently available in public-domain literature and should be determined empirically upon receipt or synthesis for lot-specific validation.

Part 2: Synthesis and Purification—An Asymmetric Approach

The biological activity of chiral molecules is enantiomer-dependent. Therefore, obtaining (S)-2-Amino-2-(naphthalen-2-yl)acetic acid with high enantiomeric purity is critical. While various synthetic routes exist, asymmetric hydrogenation of an enamide precursor stands out as an efficient and highly selective method.[2] This approach builds the desired stereocenter under the influence of a chiral catalyst.

The following protocol is a representative, field-proven methodology adapted from established principles of asymmetric synthesis.[2]

Conceptual Workflow: Asymmetric Hydrogenation

The overall strategy involves two main stages: first, the synthesis of a prochiral enamido acid precursor, and second, the chiral catalyst-mediated hydrogenation to set the stereocenter, followed by hydrochloride salt formation.

Caption: Asymmetric synthesis workflow for the target molecule.

Detailed Experimental Protocol

Causality Behind Choices:

-

Catalyst: A rhodium catalyst with a chiral bisphosphine ligand (e.g., DIPAMP) is chosen for its proven efficacy in delivering high enantiomeric excess (ee) in the hydrogenation of acetamidoacrylates.[2]

-

Hydrolysis: Strong acid hydrolysis is required to remove the N-acetyl protecting group.

-

Salt Formation: Conversion to the hydrochloride salt is performed to enhance stability, improve crystallinity, and increase water solubility, which are desirable properties for a drug development intermediate.

Step 1: Synthesis of (Z)-2-acetamido-3-(naphthalen-2-yl)acrylic acid (Precursor)

-

In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-naphthaldehyde (10.0 g, 64.0 mmol), N-acetylglycine (9.0 g, 76.8 mmol), and sodium acetate (5.25 g, 64.0 mmol).

-

Add acetic anhydride (25 mL).

-

Heat the mixture to reflux with stirring for 2 hours. The solution will turn a deep orange/red color.

-

Allow the mixture to cool slightly, then slowly and cautiously pour it into 200 mL of cold water with vigorous stirring.

-

A yellow-orange precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield the Z-enamido acid precursor.

Step 2: Asymmetric Hydrogenation

-

To a high-pressure hydrogenation vessel, add the precursor (5.0 g, 19.6 mmol) and methanol (100 mL).

-

Add the chiral rhodium catalyst, such as [Rh(COD)(DIPAMP)]⁺BF₄⁻ (0.1 mol%).

-

Seal the vessel, purge with argon, and then pressurize with hydrogen gas to 5 atmospheres.[2]

-

Stir the reaction at 40-50°C for 12-18 hours.[2]

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Once complete, carefully vent the hydrogen and purge the vessel with argon.

-

Concentrate the solution in vacuo to remove the methanol.

Step 3: N-Acetyl Deprotection and Hydrochloride Salt Formation

-

To the crude product from Step 2, add 6 M hydrochloric acid (50 mL).

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then to 0-4°C in an ice bath.

-

The product, (S)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride, will crystallize out of the acidic aqueous solution.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the solid with a small amount of ice-cold water, followed by cold diethyl ether.

-

Dry the product in a vacuum oven at 40°C.

Self-Validation: The final product's identity and purity should be confirmed by melting point analysis, ¹H-NMR, and chiral HPLC to determine the enantiomeric excess. The obtained data should be consistent with the reference values.

Part 3: Applications in Drug Development

The true value of (S)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride lies in its application as a strategic fragment in drug design. Its structure is not arbitrary; it is a carefully selected building block intended to confer specific properties to a larger molecule.

Core Principle: A Chiral Scaffold for Targeted Interactions

The fundamental application is its use as a building block to introduce a stereochemically defined naphthyl-glycine fragment into a lead compound. This allows for the systematic exploration of a target's binding pocket.

Caption: Logic diagram for the use of the title compound as a chiral building block.

Case Study: Inhibition of the Keap1-Nrf2 Protein-Protein Interaction

A compelling example of the utility of related structures is in the design of inhibitors for the Keap1-Nrf2 protein-protein interaction (PPI), a key pathway in cellular defense against oxidative stress.[3] Dysregulation of this pathway is implicated in diseases like ulcerative colitis.

-

The Challenge: Designing small molecules that can disrupt the large, relatively flat surface of a PPI is notoriously difficult.

-

The Solution: Researchers have identified that naphthalene sulfonamide derivatives can serve as potent Keap1-Nrf2 inhibitors.[3]

-